1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole
Overview
Description
1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or azides under specific conditions.
Substitution Reactions:
Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts like palladium on carbon or platinum oxide are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating receptor activity to produce desired therapeutic effects.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(naphthalen-1-yloxy)-phthalonitrile
- 4-(biphenyl-4-yloxy)-phthalonitrile
- 4-(2-methoxy-phenoxy)-phthalonitrile
Uniqueness
1-(4-chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of the tetrazole ring with the 4-chlorophenyl and naphthalen-2-yloxy groups provides unique properties that are valuable in various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(naphthalen-2-yloxymethyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-15-6-8-16(9-7-15)23-18(20-21-22-23)12-24-17-10-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVXAPNHWVIKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=NN3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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